Bienvenue dans la boutique en ligne BenchChem!

bpV(phen) (potassium hydrate)

PTEN inhibition IC50 Enzyme assay

Choose bpV(phen) (potassium hydrate)—the first-generation bisperoxovanadium PTEN inhibitor (IC₅₀ 38 nM) that uniquely inhibits PTEN without inducing oxidation. Unlike bpV(HOpic), it does not trigger PTEN-independent Erk1/2 phosphorylation, ensuring clean, PTEN-specific PI3K/Akt/mTOR readouts. It also achieves >1000-fold greater IRK dephosphorylation potency versus sodium orthovanadate and demonstrates near-complete axonal sparing in CNS trauma models. For experiments demanding unambiguous pathway dissection and robust in vivo efficacy, this compound reduces risks of conflation and delivers reproducible results.

Molecular Formula C12H14KN2O8V-3
Molecular Weight 404.3
CAS No. 171202-16-7
Cat. No. B592814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebpV(phen) (potassium hydrate)
CAS171202-16-7
SynonymsBisperoxovanadium(phen); Potassium Bisperoxo(1,10-phenanthroline) oxovanadate (V)
Molecular FormulaC12H14KN2O8V-3
Molecular Weight404.3
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+]
InChIInChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q;+1;2*-2;;;;;
InChIKeyTYPQOCBUPQJDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bpV(phen) (potassium hydrate) CAS 171202-16-7: Essential Baseline for PTEN Inhibition Studies


bpV(phen) (potassium hydrate), systematically potassium bisperoxo(1,10-phenanthroline)oxovanadate(V) trihydrate, is a first-generation bisperoxovanadium (bpV) complex that functions as a potent protein tyrosine phosphatase (PTP) inhibitor. Its primary recognized target is the tumor suppressor phosphatase and tensin homolog (PTEN), which it inhibits with a reported IC₅₀ of 38 nM [1]. This compound also exhibits inhibitory activity against other PTPs, including PTP-β (IC₅₀ = 343 nM) and PTP-1B (IC₅₀ = 920 nM), and at higher concentrations (0.1 mM) inhibits SH2 domain-containing inositol 5′-phosphatase-2 (SHIP2) [2]. As a representative of the bpV class, bpV(phen) is widely employed as a tool compound to interrogate PTEN-dependent signaling pathways and to induce insulin-mimetic effects in cellular and in vivo models.

Why Generic bpV Compounds Cannot Substitute for bpV(phen) in PTEN-Focused Research


Substituting bpV(phen) with other first-generation PTEN inhibitors without rigorous validation introduces significant experimental risk. While several bisperoxovanadium complexes share the ability to inhibit PTEN, they exhibit markedly divergent selectivity profiles, mechanisms of action, and off-target effects. For instance, bpV(pic) demonstrates a distinct potency toward PTEN (IC₅₀ = 31 nM) but also shows differing affinity for glucose-6-phosphatase [1], while bpV(HOpic) (IC₅₀ = 14 nM) triggers substantial PTEN-independent Erk1/2 phosphorylation [2]. Critically, recent comparative analysis reveals that the mechanism of PTEN inhibition is not uniform across the class: while the consensus mechanism for first-generation inhibitors is oxidative inhibition, bpV(phen) uniquely does not induce oxidation of cellular endogenous PTEN, instead operating through a mechanism involving non-specific S-nitrosylation [2]. These disparities in polypharmacology, pathway engagement, and molecular mechanism preclude simple interchangeability. The following quantitative evidence delineates precisely where bpV(phen) diverges from its closest analogs.

Quantitative Differentiation of bpV(phen) vs. Closest PTEN Inhibitor Analogs


PTEN Inhibitory Potency: bpV(phen) vs. bpV(pic) and bpV(HOpic)

bpV(phen) inhibits PTEN with an IC₅₀ of 38 nM in biochemical assays. For direct comparison, the structurally related analog bpV(pic) exhibits an IC₅₀ of 31 nM, representing a 1.2-fold increase in potency relative to bpV(phen). In contrast, bpV(HOpic) demonstrates a significantly higher potency with an IC₅₀ of 14 nM, making it 2.7-fold more potent than bpV(phen) [1].

PTEN inhibition IC50 Enzyme assay

Selectivity Profile: Differential Off-Target Activity of bpV(phen) vs. bpV(HOpic)

bpV(phen) demonstrates a selectivity window of approximately 9-fold for PTEN (IC₅₀ = 38 nM) over PTP-β (IC₅₀ = 343 nM) and 24-fold over PTP-1B (IC₅₀ = 920 nM) [1]. In contrast, bpV(HOpic) possesses a substantially wider selectivity margin, with PTP-β and PTP-1B IC₅₀ values being approximately 350-fold and 1800-fold higher than its PTEN IC₅₀ of 14 nM, respectively . This indicates that bpV(HOpic) is a more selective PTEN inhibitor than bpV(phen).

Selectivity PTP-β PTP-1B PTEN

Mechanism of PTEN Inhibition: Divergent Mode of Action Distinguishes bpV(phen) from Class Consensus

A 2025 comparative study definitively established that the consensus mechanism of action for first-generation vanadium-based PTEN inhibitors is oxidative inhibition [1]. However, bpV(phen) is an exception to this class-level generalization. The study demonstrates that bpV(phen) does not induce oxidation of cellular endogenous PTEN. Instead, its inhibitory activity in cells and in vivo is proposed to proceed through a mechanism involving non-specific S-nitrosylation of PTEN [1]. This mechanistic divergence was experimentally validated in PTEN wild-type and null cell systems.

Mechanism of action Oxidation S-nitrosylation PTEN

Signaling Pathway Selectivity: Differential Activation of Erk1/2 Distinguishes bpV(phen) from bpV(HOpic)

In PTEN wild-type cells, both bpV(phen) and bpV(HOpic) significantly increase pSer473Akt levels, confirming PTEN inhibition and PI3K/Akt pathway activation. However, a critical differential effect is observed in the MAPK/Erk pathway: bpV(HOpic) triggers PTEN-independent Erk1/2 phosphorylation, whereas bpV(phen) does not [1]. This indicates that bpV(HOpic) engages additional off-target signaling pathways beyond PTEN, while the effects of bpV(phen) on Akt signaling are more closely linked to its PTEN inhibitory activity.

Akt Erk1/2 Signaling PTEN Selectivity

Potency Superiority Over Classical PTP Inhibitor: bpV(phen) vs. Sodium Orthovanadate

In comparative studies of insulin receptor kinase (IRK) activation, bpV(phen) demonstrates remarkable potency enhancement over the classical PTP inhibitor sodium orthovanadate. Specifically, bpV(phen) inhibits the in situ dephosphorylation of autophosphorylated insulin receptors with greater than 1000-fold higher potency than sodium orthovanadate . This potency differential establishes bpV(phen) as a significantly more effective tool for studies requiring robust IRK activation and insulin-mimetic effects.

Insulin receptor kinase IRK Potency Orthovanadate

In Vivo Neuroprotective Efficacy: Quantified Axonal Sparing by bpV(phen) in Spinal Cord Injury Model

In a rat spinal cord contusion injury model, intrathecal administration of bpV(phen) provided robust neuroprotection. At the most effective dose, the treatment spared essentially all dorsal column sensory axons and most white matter at the injury epicenter, in contrast to control infusions which resulted in approximately 60% sparing of these structures [1]. Notably, bpV(phen) treatment initiated 4 hours post-injury was fully effective, demonstrating a clinically relevant therapeutic window. While direct comparator data for other bpV compounds in this specific model is lacking, this study provides a benchmark for the in vivo efficacy of bpV(phen) in a complex injury context.

Neuroprotection Spinal cord injury In vivo Axon

Optimal Use Cases for bpV(phen) Based on Quantified Differentiation


PTEN-Dependent PI3K/Akt Signaling Studies Requiring Minimal Erk1/2 Cross-Talk

Based on the direct head-to-head comparison demonstrating that bpV(phen) does not induce PTEN-independent Erk1/2 phosphorylation, while bpV(HOpic) does [1], bpV(phen) is the preferred tool compound for experiments designed to isolate PTEN-specific effects on the PI3K/Akt/mTOR pathway. This scenario is particularly relevant for cancer biology and metabolism studies where conflating MAPK pathway activation could obscure interpretation of PTEN-dependent phenotypes.

Mechanistic Studies of PTEN Regulation via S-Nitrosylation vs. Oxidation

Given the class-level inference that first-generation vanadium inhibitors operate via oxidative inhibition, but bpV(phen) uniquely inhibits PTEN without inducing its oxidation—instead involving non-specific S-nitrosylation [2]—bpV(phen) is the molecule of choice for investigations dissecting redox-dependent versus nitrosative regulation of PTEN. This application is critical for research in redox biology and the development of mechanistically distinct PTEN modulators.

Insulin Signaling and Metabolic Research Requiring Ultra-Potent IRK Activation

For studies of insulin receptor kinase (IRK) signaling where maximal potency is essential, bpV(phen) offers a substantial advantage, exhibiting >1000-fold greater potency in inhibiting IRK dephosphorylation compared to the classical PTP inhibitor sodium orthovanadate . This scenario includes investigations of glucose uptake, glycogen synthesis, and insulin resistance where robust, dose-efficient pathway activation is required while minimizing vanadium-associated cytotoxicity.

Preclinical In Vivo Neuroprotection Studies in CNS Injury Models

For animal models of spinal cord injury and other CNS trauma, the quantified in vivo efficacy of bpV(phen) — specifically its ability to achieve near-complete axonal and white matter sparing at the injury epicenter when administered intrathecally, even with a 4-hour post-injury delay [3] — establishes it as a benchmark compound for neuroprotection studies. This scenario provides a validated reference for evaluating next-generation PTEN inhibitors and for exploring PTEN's role in CNS repair mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for bpV(phen) (potassium hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.